4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione
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Overview
Description
4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and imidazo-pyrazolo-pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxy-5-methoxycinnamic acid
- 4-(3,4-Dihydroxyphenyl)-7-methoxy-5-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy-2H-1-benzopyran-2-one
- 3,5-Dihydroxy-2-[3-(4-methoxyphenyl)propanoyl]phenyl β-D-glucopyranoside .
Uniqueness
What sets 4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione apart from similar compounds is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
8-(3,4-dihydroxy-5-methoxyphenyl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione |
InChI |
InChI=1S/C18H19N5O5/c1-7(2)23-16-12(17(26)21-23)11(13-15(19-16)20-18(27)22(13)3)8-5-9(24)14(25)10(6-8)28-4/h5-7,24-25H,1-4H3,(H,21,26)(H,19,20,27) |
InChI Key |
HYEUNYKUBMALKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC(=C(C(=C4)OC)O)O)N(C(=O)N3)C |
Origin of Product |
United States |
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